1-シクロプロピル-6-フルオロ-4-オキソ-7-(ピペラジン-1-イル)-1,4-ジヒドロキノリン-3-カルボン酸エチル

説明

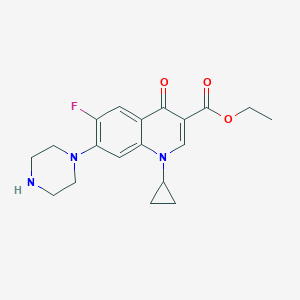

Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C19H22FN3O3 and its molecular weight is 359.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

シプロフロキサシン:科学研究における応用の包括的な分析:シプロフロキサシンは、化学的には1-シクロプロピル-6-フルオロ-4-オキソ-7-(ピペラジン-1-イル)-1,4-ジヒドロキノリン-3-カルボン酸エチルとして知られており、広く使用されているフルオロキノロン系抗生物質です。科学研究におけるその応用は多岐にわたり、抗菌剤としての主要な用途を超えて拡大し続けています。以下は、科学研究におけるシプロフロキサシンの6つのユニークな応用について詳しく分析したものです。

抗菌剤

シプロフロキサシンの主な用途は、抗菌剤としての用途です。 広範囲の抗菌活性を持つため、さまざまな細菌感染症の治療に広く使用されてきました .

新規誘導体の合成

研究者は、シプロフロキサシンを修飾して、細菌株に対する有効性を変更した誘導体を作り出しました。 これらの修飾は、化合物の抗菌特性を強化したり、耐性を軽減することを目的としています .

ハイブリッド分子の開発

シプロフロキサシン骨格を含むハイブリッド分子は、有望な生物学的効果を示しています。 これらのハイブリッドの合成は、化合物の構造と活性プロファイルに触発されています .

分子イメージング

シプロフロキサシンは、分子イメージングに潜在的な用途があります。 シプロフロキサシンベースのイメージングプローブの特異性を向上させる取り組みがなされており、感染症の検出に使用できる可能性があります .

構造活性相関研究

化合物の構造活性相関(SAR)は、その化学構造が生物活性にどのように影響するかを理解するために研究されています。 この研究は、より効果的かつ特異的な薬剤の開発につながる可能性があります .

作用機序

Target of Action

The primary targets of this compound are bacterial DNA gyrase and topoisomerase IV . These are key enzymes for DNA replication in bacteria .

Mode of Action

The compound interacts with its targets, DNA gyrase and topoisomerase IV, inhibiting their function . This results in the prevention of DNA replication, leading to bacterial cell death .

Biochemical Pathways

The affected pathway is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound prevents the unwinding of bacterial DNA, which is a crucial step in DNA replication . This leads to the cessation of bacterial growth and eventually bacterial cell death .

Pharmacokinetics

It is known that the compound is active against both gram-positive and gram-negative bacteria . The impact on bioavailability is currently unknown and further studies are needed to elucidate this.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and the death of bacterial cells . This is due to the compound’s inhibition of key enzymes involved in bacterial DNA replication .

生化学分析

Biochemical Properties

The compound interacts with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions is complex and involves multiple biochemical reactions

Cellular Effects

Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate has been observed to influence cell function. It impacts cell signaling pathways, gene expression, and cellular metabolism . The specific effects on various types of cells and cellular processes are currently being studied.

Molecular Mechanism

The mechanism of action of Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate at the molecular level is complex. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate within cells and tissues are being studied. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

生物活性

Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline class. This compound has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anti-tubercular research. The following sections will detail its synthesis, biological activities, mechanisms of action, and relevant case studies.

- Chemical Name : Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate

- CAS Number : 105404-65-7

- Molecular Formula : C_{17}H_{19}F_{1}N_{2}O_{3}

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the cyclization of substituted piperazine derivatives with appropriate quinoline precursors. The detailed synthetic pathway can be found in patents and literature discussing similar compounds .

Antibacterial Activity

Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate exhibits significant antibacterial properties. In vitro studies have shown that it is effective against various strains of bacteria, including:

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported in a range from 0.44 µM to 34.02 µM , indicating potent antibacterial activity .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 0.44 |

| Escherichia coli | 0.80 |

Anti-Tubercular Activity

Research indicates that this compound also possesses anti-tubercular properties. A study evaluated a series of compounds related to ethyl 1-cyclopropyl-6-fluoro derivatives against Mycobacterium tuberculosis H37Rv, revealing MIC values ranging from 7.32 µM to 136.10 µM .

| Compound | MIC (µM) |

|---|---|

| Ethyl 1-cyclopropyl ... | 7.32 - 136.10 |

The precise mechanism by which ethyl 1-cyclopropyl-6-fluoro compounds exert their biological effects is not fully elucidated; however, it is hypothesized that these compounds may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription .

Study on Antibacterial Efficacy

A notable study conducted by researchers synthesized a series of quinoline derivatives and evaluated their antibacterial efficacy. Among these, ethyl 1-cyclopropyl derivatives demonstrated superior activity against both S. aureus and E. coli, suggesting that structural modifications significantly enhance antibacterial potency .

Anti-Tubercular Evaluation

In another study focused on anti-tubercular activity, ethyl 1-cyclopropyl compounds were subjected to cytotoxicity tests alongside their MIC evaluations against Mycobacterium tuberculosis. The results indicated that while maintaining efficacy against the pathogen, these compounds exhibited low cytotoxic effects on mammalian cells, highlighting their potential as therapeutic agents .

特性

IUPAC Name |

ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3/c1-2-26-19(25)14-11-23(12-3-4-12)16-10-17(22-7-5-21-6-8-22)15(20)9-13(16)18(14)24/h9-12,21H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIADNHRRTXHFIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N3CCNCC3)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634520 | |

| Record name | Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105404-65-7 | |

| Record name | Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。